N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Synthesis of New Antibiotics and Antibacterials
Compounds synthesized using thiophene-2-carboxamide frameworks have been evaluated for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the synthesis of derivatives via reactions involving benzaldehyde, formic acid, phenylisothiocyanate, cyclohexanone, and cyclopentanone among others, has led to the identification of potential new antibiotic and antibacterial drugs (Ahmed, 2007).
Antimicrobial Applications
Certain thiazolidinone, thiazoline, and thiophene derivatives have shown promising antimicrobial activities. The use of 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide as a key intermediate in the synthesis of these derivatives has been instrumental in creating compounds with potential antimicrobial properties (Gouda, Berghot, Shoeib, & Khalil, 2010).
Synthesis and Structural Analysis
Novel Derivatives for Biological Effects
The synthesis, structural analysis, and evaluation of biological effects of novel derivatives have been a focus of research. For example, studies on ((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl derivatives have explored their potential in regulating prostaglandin E2 concentration and inducing cellular regeneration, which could effectively treat diseases resulting from PGE2 deficiency (Na, Choi, & Cho, 2020).
Antimicrobial and Antifungal Activity
Evaluation of Thiazole Derivatives
The synthesis of thiazole derivatives and their evaluation for antimicrobial and antifungal activities highlight the potential of these compounds in medical applications. Research has shown that substituents with electron-donating groups on the phenyl ring, such as hydroxyl and amino groups, tend to exhibit maximum antimicrobial activity (Chawla, 2016).
Thiazolidine-2,4-dione Carboxamide and Amino Acid Derivatives
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Several samples demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, indicating their potential for further pharmaceutical development (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c22-16-12-26-18(24)21(16)14-7-2-1-6-13(14)20-17(23)19(9-3-4-10-19)15-8-5-11-25-15/h5,8,11,13-14H,1-4,6-7,9-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLWWBYQXKNSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2(CCCC2)C3=CC=CS3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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